Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate
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Overview
Description
Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate is an organic compound characterized by the presence of an ethyl ester group, a hydroxy group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(2-hydroxy-4-methoxyphenyl)acrylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (E)-3-(2-hydroxy-4-methoxyphenyl)acrylic acid.
Reduction: Formation of (E)-3-(2-hydroxy-4-methoxyphenyl)propanol.
Substitution: Formation of (E)-3-(2-hydroxy-4-substituted phenyl)acrylate.
Scientific Research Applications
Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis to release the active (E)-3-(2-hydroxy-4-methoxyphenyl)acrylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate can be compared with similar compounds such as:
Ethyl (E)-3-(2-hydroxyphenyl)acrylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl (E)-3-(4-methoxyphenyl)acrylate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)propanoate: Has a saturated carbon chain, which may alter its chemical reactivity and physical properties.
Properties
CAS No. |
139386-27-9 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 3-(2-hydroxy-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4-8,13H,3H2,1-2H3 |
InChI Key |
XFXBVFUUEWWMFT-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)OC)O |
SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)OC)O |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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